
Sucrose-13C6-fru
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sucrose-13C6-fru, also known as β-D-Fructofuranosyl-13C6 α-D-Glucopyranoside, is a stable isotope-labeled compound. It is a form of sucrose where the fructose moiety is labeled with carbon-13 isotopes. This labeling makes it particularly useful in various scientific research applications, especially in metabolic studies and tracer experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sucrose-13C6-fru involves the incorporation of carbon-13 isotopes into the fructose part of the sucrose molecule. This can be achieved through enzymatic or chemical synthesis methods. One common approach is to start with a carbon-13 labeled glucose and fructose, which are then enzymatically or chemically combined to form the labeled sucrose .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes using microorganisms that can incorporate carbon-13 into their metabolic pathways. The labeled glucose and fructose produced are then purified and combined to form this compound. This method ensures a high yield and purity of the labeled compound.
化学反应分析
Types of Reactions
Sucrose-13C6-fru undergoes various chemical reactions similar to those of regular sucrose. These include:
Hydrolysis: Breaking down into glucose and fructose.
Oxidation: Conversion into gluconic acid and other oxidation products.
Reduction: Formation of sugar alcohols like sorbitol and mannitol.
Substitution: Reactions with halogens or other substituents.
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions.
Oxidation: Use of oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst.
Substitution: Halogenation using halogen gases or halogenating agents.
Major Products Formed
Hydrolysis: Glucose and fructose.
Oxidation: Gluconic acid and other carboxylic acids.
Reduction: Sorbitol and mannitol.
Substitution: Halogenated sugars.
科学研究应用
Sucrose-13C6-fru is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Metabolic Studies: Tracing carbon pathways in metabolic processes.
Nutritional Research: Studying the digestion and absorption of sugars.
Medical Research: Investigating the role of sugars in diseases like diabetes.
Industrial Applications: Used in the production of labeled compounds for various industrial processes
作用机制
The mechanism of action of Sucrose-13C6-fru involves its metabolism in the body, where it is broken down into glucose and fructose. These monosaccharides are then utilized in various metabolic pathways. The carbon-13 labeling allows researchers to trace the metabolic fate of the compound, providing insights into the biochemical processes involved .
相似化合物的比较
Similar Compounds
Sucrose-13C12: Both glucose and fructose moieties are labeled with carbon-13.
Glucose-13C6: Only the glucose part is labeled with carbon-13.
Fructose-13C6: Only the fructose part is labeled with carbon-13.
Uniqueness
Sucrose-13C6-fru is unique because it specifically labels the fructose moiety, making it particularly useful for studies focusing on fructose metabolism.
属性
分子式 |
C12H22O11 |
|---|---|
分子量 |
348.25 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2S)-3,4-dihydroxy-2,5-bis(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,13-20H,1-3H2/t4-,5?,6-,7?,8+,9-,10?,11-,12+/m1/s1/i2+1,3+1,5+1,7+1,10+1,12+1 |
InChI 键 |
CZMRCDWAGMRECN-HCIJYZCBSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[13C@]2([13CH]([13CH]([13CH](O2)[13CH2]O)O)O)[13CH2]O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



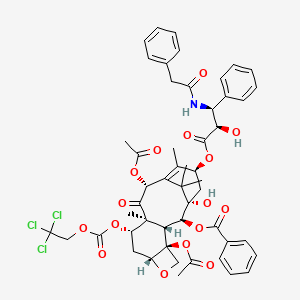
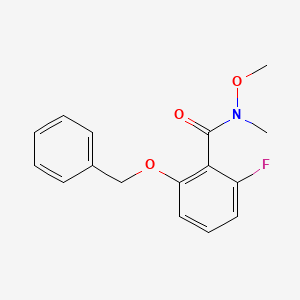
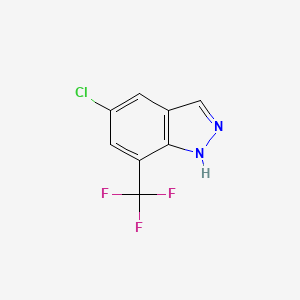
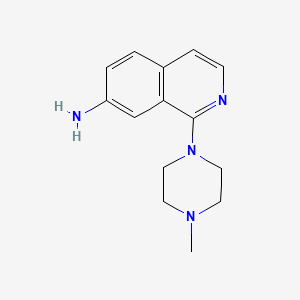

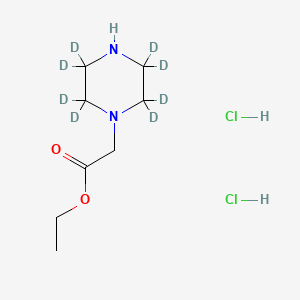
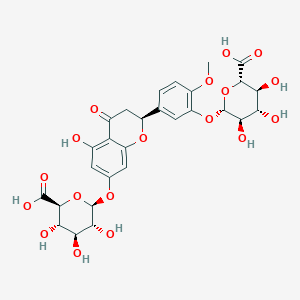
![(6ss,11ss,16a)-16,17-[(Butylidene)bis(oxy)]-6,11-dihydroxypregna-21-acetyloxy-1,4-diene-3,20-dione](/img/structure/B13840677.png)
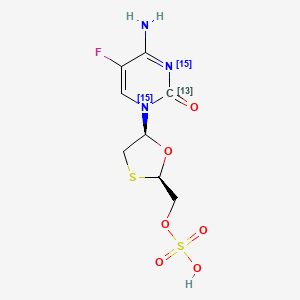

![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
![2-[2-[4-[2-(2-Hydroxyethoxy)ethyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B13840698.png)

